1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)- is a chemical compound that belongs to the indene family It is characterized by the presence of a trifluoromethyl group and a methanol group attached to the indene structure
Vorbereitungsmethoden
The synthesis of 1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the reaction of indene with trifluoromethyl methanol under specific reaction conditions. The reaction typically requires the presence of a catalyst and controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in cellular processes and signaling pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)- can be compared with other similar compounds, such as:
1H-Indene, 2,3-dihydro-5-methyl-: This compound lacks the trifluoromethyl group and has different chemical properties and applications.
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound contains an amino group and a carboxamide group, leading to different biological activities and uses. The presence of the trifluoromethyl group in 1H-Indene-5-methanol,2,3-dihydro-a-(trifluoromethyl)- makes it unique and imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H11F3O |
---|---|
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-inden-5-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10(15)9-5-4-7-2-1-3-8(7)6-9/h4-6,10,15H,1-3H2 |
InChI-Schlüssel |
RPKLFRKGSJESKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)C=C(C=C2)C(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.